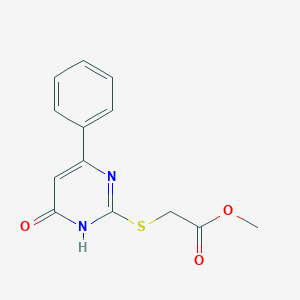

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate

Description

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a pyrimidinone core substituted with a phenyl group at position 4 and a thioacetate ester moiety at position 2. This structure combines aromaticity with reactive sulfur and ester functionalities, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

methyl 2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-12(17)8-19-13-14-10(7-11(16)15-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVXGFCBECGWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in ethanol in the presence of a base such as potassium carbonate. The mixture is stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and base, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with aliphatic amines to form corresponding acetamides.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Alkylation: Ethyl chloroacetate in the presence of potassium carbonate in ethanol.

Substitution: Hydrazine hydrate, aniline, and other aliphatic amines in ethanol.

Major Products Formed

- 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one

- 2-Anilino-6-methylpyrimidin-4(3H)-one

Scientific Research Applications

Anti-inflammatory Activity

Dihydropyrimidinones (DHPMs), including derivatives like methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate, have shown significant anti-inflammatory properties. Research conducted by Kumar et al. demonstrated that various DHPM derivatives exhibited potent anti-inflammatory effects comparable to standard drugs like diclofenac sodium. In their study, compounds were synthesized and evaluated using the carrageenan-induced rat paw edema test, revealing a notable reduction in inflammation .

Table 1: Anti-inflammatory Activity of DHPM Derivatives

| Compound No. | % Reduction in Inflammation | Reference Drug |

|---|---|---|

| 36 | 65% | Diclofenac |

| 40 | 70% | Diclofenac |

| 44 | 75% | Diclofenac |

Antimicrobial Activity

The antimicrobial potential of methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate has been explored in the context of developing new antibiotics. A study published in MDPI highlighted the synthesis of new analogues based on the DHPM scaffold that demonstrated effective antibacterial activity against various strains of bacteria. The compounds were evaluated for their minimum inhibitory concentrations (MICs), showing promising results against resistant bacterial strains .

Table 2: Antimicrobial Activity Data

| Compound No. | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| M1 | E. coli | 32 |

| M2 | S. aureus | 16 |

| M3 | Pseudomonas aeruginosa | 64 |

Anticonvulsant Activity

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate has also been investigated for its anticonvulsant properties. A study by Khanage et al. assessed several pyrimidine derivatives for their efficacy using the maximal electroshock seizure (MES) method in mice. The results indicated that certain derivatives exhibited significant anticonvulsant activity, outperforming traditional anticonvulsants like phenytoin and carbamazepine .

Table 3: Anticonvulsant Activity Results

| Compound No. | Dose (mg/kg) | Efficacy (%) | Standard Drug |

|---|---|---|---|

| 116 | 30 | 80 | Phenytoin |

| 117 | 100 | 75 | Carbamazepine |

Antihyperglycemic Activity

The antihyperglycemic effects of methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate have been documented in studies evaluating its impact on blood glucose levels in diabetic models. Research indicated that specific derivatives significantly reduced blood glucose levels post-sucrose load in normoglycemic rats, suggesting potential therapeutic applications for diabetes management .

Table 4: Antihyperglycemic Activity Data

| Compound No. | Dose (mg/kg) | % Improvement on OGTT |

|---|---|---|

| 78 | 100 | 14.1 |

| 79 | 100 | 12.5 |

Mechanism of Action

The mechanism of action of Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with nucleic acids and enzymes, thereby affecting various biological processes. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through the modulation of enzyme activity and interference with nucleic acid synthesis .

Comparison with Similar Compounds

Key Observations :

- This may influence binding affinity in biological targets .

- Ester vs. Acetamide : The methyl ester in the target compound offers higher hydrolytic stability compared to ethyl or benzyl esters, while acetamide derivatives (e.g., from ) exhibit improved solubility and hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

Biological Activity

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrimidine ring , a phenyl group , and a thioacetate moiety , which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base like potassium carbonate. This synthetic route allows for the introduction of the thioacetate group, which is crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate exhibit antiproliferative effects against various cancer cell lines. A study evaluated several dihydropyrimidine-based compounds for their activity against A549 (lung), HT29 (colon), MCF7, and MDA-MB 231 (breast) cancer cell lines. The results showed that certain compounds had IC50 values as low as 2.49 μM against the HT29 cell line, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Selected Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | HT29 | 2.49 |

| 5c | A549 | 1.76 |

| 5g | MDA-MB 231 | 4.80 |

| Doxorubicin | HT29 | 2.75 |

Antitubercular Activity

In addition to anticancer properties, methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate has shown potential as an antitubercular agent . Compounds synthesized from similar scaffolds were tested against Mycobacterium tuberculosis, demonstrating effective inhibitory concentrations that suggest potential for further development in treating tuberculosis .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer proliferation and microbial resistance. Its thioacetamide component may facilitate interactions with thiol groups in proteins, altering their function and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds containing the dihydropyrimidine structure. For instance, a study reported that modifications on the phenyl group significantly affected the antiproliferative activity against breast and colon cancer cell lines. The most active compounds were those without substitutions on the phenyl rings, suggesting that simpler structures might enhance biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via alkylation of a thiouracil or pyrimidinone precursor. For example:

- Step 1 : React 6-methyl-2-thioxo-1,6-dihydropyrimidin-4(1H)-one with methyl 2-chloroacetate in DMF using potassium carbonate as a base .

- Step 2 : Purify via column chromatography and confirm structure using -NMR (e.g., δ 3.7 ppm for the methyl ester group) and HRMS (observed [M+H]+ at m/z 307.08) .

- Key Considerations : Reaction time (12–24 hrs), inert atmosphere (N), and stoichiometric control (1:1.2 ratio of pyrimidinone to alkylating agent) to avoid side products.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what spectral markers should researchers prioritize?

- Answer :

- -NMR : Key peaks include the methyl ester singlet (~δ 3.7 ppm), aromatic protons (δ 7.2–7.5 ppm for phenyl), and thioether-linked CH (δ 4.1–4.3 ppm) .

- HRMS : Exact mass verification (e.g., CHNOS requires [M+H]+ at m/z 307.0749; deviation < 2 ppm) .

- Elemental Analysis : Carbon and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Q. What biological targets or mechanisms are associated with this compound in cancer research?

- Answer : The thiouracil-pyrimidine scaffold is linked to histone deacetylase (HDAC) inhibition, particularly HDAC1 (class I).

- Mechanism : The thioether bridge enhances binding to zinc-containing HDAC active sites .

- Assays : Cell-based HDAC inhibition assays (IC values < 1 µM) and antiproliferative activity in breast cancer cell lines (e.g., MCF-7) using MTT or XTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for derivatives of this compound across different studies?

- Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., HDAC fluorometric vs. colorimetric assays).

- Structural Nuances : Substituents on the phenyl ring (e.g., electron-withdrawing groups) significantly alter HDAC selectivity .

- Solution : Perform comparative dose-response studies (0.1–10 µM range) and validate with orthogonal assays (e.g., Western blot for acetyl-histone H3 levels) .

Q. What strategies optimize the synthetic yield of this compound when scaling up for in vivo studies?

- Answer :

- Catalyst Optimization : Replace KCO with CsCO to enhance reactivity in polar aprotic solvents (DMF or DMSO) .

- Temperature Control : Maintain 60–70°C to prevent decomposition of the thioether intermediate.

- Yield Data : Pilot studies report 68–97% yields for analogous pyrimidine derivatives under optimized conditions .

Q. How do computational methods (e.g., molecular docking) inform the design of more potent derivatives?

- Answer :

- Target Identification : Docking into HDAC1 (PDB: 4BKX) reveals the thioacetate group coordinates with Zn, while the phenyl ring occupies a hydrophobic pocket .

- Modifications : Introducing cyano or trifluoromethyl groups at the pyrimidine C5 position improves binding affinity (ΔG < -8 kcal/mol in simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.